Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)-
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Overview
Description
Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- is a complex organic compound belonging to the acridine family. Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This particular compound is characterized by its unique structure, which includes a tetrahydroacridine core, a chloro substituent, and a dipropylamino propylamino side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- typically involves multiple steps. One common method starts with the preparation of 9-chloro-1,2,3,4-tetrahydroacridine, which is then reacted with 3-(dipropylamino)propylamine under specific conditions to yield the final product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing or modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, potentially enhancing the compound’s biological activity.
Scientific Research Applications
Acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and cellular processes.
Medicine: Acridine derivatives are known for their potential as anti-cancer agents, and this compound is no exception.
Mechanism of Action
The mechanism of action of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property is particularly useful in its application as an anti-cancer agent, where it targets rapidly dividing cancer cells . The compound may also interact with enzymes and other proteins, further contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
9-chloro-1,2,3,4-tetrahydroacridine: This compound shares the tetrahydroacridine core and chloro substituent but lacks the dipropylamino propylamino side chain.
1,2,3,4-tetrahydroacridine: This compound has a similar core structure but lacks both the chloro substituent and the dipropylamino propylamino side chain.
Uniqueness
The uniqueness of acridine, 1,2,3,4-tetrahydro-5-chloro-9-(3-(dipropylamino)propylamino)- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dipropylamino propylamino side chain enhances its ability to interact with biological molecules, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
73663-85-1 |
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Molecular Formula |
C22H32ClN3 |
Molecular Weight |
374.0 g/mol |
IUPAC Name |
N-(5-chloro-1,2,3,4-tetrahydroacridin-9-yl)-N',N'-dipropylpropane-1,3-diamine |
InChI |
InChI=1S/C22H32ClN3/c1-3-14-26(15-4-2)16-8-13-24-21-17-9-5-6-12-20(17)25-22-18(21)10-7-11-19(22)23/h7,10-11H,3-6,8-9,12-16H2,1-2H3,(H,24,25) |
InChI Key |
RXETZBCYQSWMKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)CCCNC1=C2CCCCC2=NC3=C1C=CC=C3Cl |
Origin of Product |
United States |
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